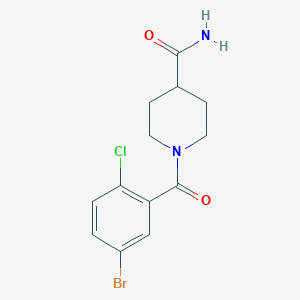
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate (CDNB) is a chemical compound that has found widespread use in scientific research. It is a member of the nitrobenzoate family of compounds and is often used as a substrate in biochemical assays.
作用机制
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate is metabolized by GSTs through a two-step mechanism. In the first step, this compound is conjugated with reduced glutathione (GSH) to form a thioether intermediate. In the second step, the thioether intermediate is hydrolyzed to form 4-chloro-3,5-dimethylphenol and 2-nitrobenzoic acid. The rate of this compound metabolism by GSTs can be measured using spectrophotometric assays, allowing for the quantification of enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce oxidative stress and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In vivo studies have also demonstrated that this compound can modulate the immune response, suggesting that it may have potential therapeutic applications in the treatment of autoimmune diseases.
实验室实验的优点和局限性
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate has several advantages as a substrate for GST assays. It is highly specific for GSTs, allowing for accurate measurement of enzyme activity. Additionally, this compound is stable and easy to handle, making it a convenient substrate for high-throughput screening assays. However, this compound has some limitations as well. It is not suitable for use in assays that require measurement of GST activity in intact cells, as it cannot penetrate the cell membrane. Additionally, this compound is not a physiological substrate for GSTs, meaning that its use may not accurately reflect the in vivo function of these enzymes.
未来方向
There are several potential future directions for research on 4-chloro-3,5-dimethylphenyl 2-nitrobenzoate. One area of interest is the development of this compound-based assays for the detection of GST inhibitors. Another potential direction is the use of this compound as a tool for studying the role of GSTs in drug metabolism and toxicity. Additionally, this compound may have potential therapeutic applications in the treatment of cancer and autoimmune diseases, and further research is needed to explore these possibilities.
合成方法
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate is synthesized by the reaction of 4-chloro-3,5-dimethylphenol and 2-nitrobenzoyl chloride in the presence of a base catalyst. The reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism, resulting in the formation of this compound as a yellow crystalline solid.
科学研究应用
4-chloro-3,5-dimethylphenyl 2-nitrobenzoate is widely used as a substrate in biochemical assays to measure the activity of glutathione S-transferase (GST) enzymes. GSTs are a family of detoxification enzymes that play a critical role in protecting cells from oxidative stress and xenobiotic compounds. This compound is an excellent substrate for GSTs due to its high specificity and sensitivity, making it a valuable tool for studying the function and regulation of these enzymes.
属性
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-9-7-11(8-10(2)14(9)16)21-15(18)12-5-3-4-6-13(12)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHZZNPDCQXQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![1-(2-ethoxyphenyl)-4-[3-(2-furyl)acryloyl]piperazine](/img/structure/B5714902.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)
![methyl 4-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5714907.png)
![2-[(2-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5714919.png)
![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)


![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B5714943.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5714953.png)

